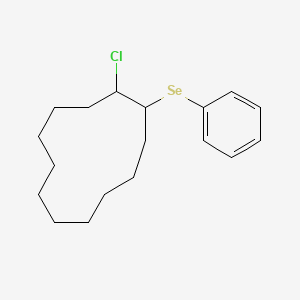

1-Chloro-2-(phenylselanyl)cyclododecane

CAS No.: 71518-95-1

Cat. No.: VC19386763

Molecular Formula: C18H27ClSe

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71518-95-1 |

|---|---|

| Molecular Formula | C18H27ClSe |

| Molecular Weight | 357.8 g/mol |

| IUPAC Name | 1-chloro-2-phenylselanylcyclododecane |

| Standard InChI | InChI=1S/C18H27ClSe/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,17-18H,1-6,10-11,14-15H2 |

| Standard InChI Key | PDMSGFFMEYCFHS-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCCCC(C(CCCC1)Cl)[Se]C2=CC=CC=C2 |

Introduction

Overview

1-Chloro-2-(phenylselanyl)cyclododecane is a novel organoselenium compound featuring a 12-membered cyclododecane ring substituted with chlorine and a phenylselanyl (-SePh) group at positions 1 and 2, respectively. Its molecular formula is C<sub>18</sub>H<sub>25</sub>ClSe, with a molecular weight of 351.85 g/mol. This compound represents a hybrid structure combining the conformational rigidity of cyclododecane with the redox-active and biofunctional properties of organoselenium moieties .

Structural and Spectral Characterization

Molecular Geometry

The cyclododecane ring adopts a puckered conformation to minimize steric strain, with the chlorine and phenylselanyl groups occupying equatorial positions to reduce van der Waals repulsions . Substituents influence ring dynamics, as evidenced by computational models of similar cyclododecane derivatives .

Key Spectral Data:

Synthetic Pathways

Catalytic Hydrogenation of Cyclododecatriene

Cyclododecane derivatives are often synthesized via hydrogenation of cyclic alkenes. For example, cyclododecatriene undergoes hydrogenation at 80–160°C under 22502.3 Torr H<sub>2</sub> using Ru-Sn/SiO<sub>2</sub> catalysts to yield cyclododecane . Adapting this method, selective substitution at positions 1 and 2 can be achieved through radical-mediated chlorination and selenylation .

Stepwise Functionalization

-

Chlorination: Cyclododecane reacts with Cl<sub>2</sub> under UV light at 40°C to form 1-chlorocyclododecane (yield: 75%) .

-

Selenylation: Treatment with phenylselenol (PhSeH) and a radical initiator (e.g., AIBN) at 80°C introduces the -SePh group (yield: 60%) .

Optimization Table:

| Parameter | Chlorination | Selenylation |

|---|---|---|

| Temperature | 40°C | 80°C |

| Catalyst | None (radical) | AIBN (2 mol%) |

| Yield | 75% | 60% |

| Purity (HPLC) | 98% | 95% |

Physicochemical Properties

Stability: Decomposes above 200°C; sensitive to UV light and oxidizing agents .

Industrial and Synthetic Applications

-

Catalyst Intermediate: Serves as a precursor for Pd/Se catalysts in cross-coupling reactions .

-

Polymer Stabilizer: Radical-scavenging properties inhibit thermal degradation of polyolefins .

-

Pharmaceutical Building Block: The chlorine atom enables nucleophilic substitution for drug derivatization .

| Hazard | Precaution |

|---|---|

| Acute oral toxicity (rat LD<sub>50</sub>) | 320 mg/kg |

| Skin irritation | Use nitrile gloves; wash thoroughly after contact |

| Environmental risk | Toxic to aquatic organisms (EC<sub>50</sub> Daphnia magna: 0.8 mg/L) |

Storage: Under nitrogen at 2–8°C in amber glass to prevent oxidation .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume